3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from an indole derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and reduction steps .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. This compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium: Shares a similar core structure but differs in functional groups and overall reactivity.
1-Ethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium: Another related compound with variations in the side chains and substituents.
Uniqueness
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one is unique due to its specific arrangement of the indole and quinolizine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1217-82-9 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2 |
InChI Key |
NVDIWIVBXVVMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.